

# An In-depth Technical Guide to the Physicochemical Properties of Fenhexamid-d10

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## Compound of Interest

Compound Name: Fenhexamid-d10

Cat. No.: B15295614

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## Abstract

**Fenhexamid-d10** is the deuterium-labeled analog of Fenhexamid, a widely used foliar fungicide. Its primary application in research and analytical settings is as an internal standard for the accurate quantification of Fenhexamid residues in various matrices, including environmental and biological samples. The incorporation of ten deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte in mass spectrometry-based methods without significantly altering its chemical and physical behavior. This guide provides a comprehensive overview of the core physicochemical properties of **Fenhexamid-d10**, detailed experimental protocols for its synthesis and analysis, and logical workflows to support its application in research.

## Chemical Identity and Structure

**Fenhexamid-d10** is structurally identical to Fenhexamid, with the exception of the ten hydrogen atoms on the cyclohexane ring, which are replaced by deuterium.

- IUPAC Name: N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-2,2,3,3,4,4,5,5,6,6-d10-1-carboxamide[1][2]
- Synonyms: N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide, Decree-d10, Elevate-d10, Teldor-d10[3][4]

- CAS Number: 1246815-53-1[1][3][4][5][6]
- Unlabeled CAS Number: 126833-17-8[1][2]
- Molecular Formula:  $C_{14}H_7D_{10}Cl_2NO_2$ [1][3]
- Chemical Family: Hydroxyanilide fungicide[7]

## Physicochemical Properties

The physicochemical properties of **Fenhexamid-d10** are expected to be nearly identical to those of its unlabeled counterpart. The data presented below is a compilation for both compounds, as specific experimental values for the deuterated analog are limited.

Property	Value	Source (CAS No.)
Molecular Weight	312.26 g/mol	Fenhexamid-d10 (1246815-53-1)[1][3][4]
Accurate Mass	311.13 Da	Fenhexamid-d10 (1246815-53-1)[1][2][8]
Physical State	Solid, Crystal - Powder	Fenhexamid (126833-17-8)[9]
Color	White to Very Pale Reddish Yellow	Fenhexamid (126833-17-8)[9]
Melting Point	153 °C	Fenhexamid (126833-17-8)[5][9][10]
Boiling Point	320 °C	Fenhexamid (126833-17-8)[9][10][11]
Water Solubility	20 mg/L (at 20°C, pH 5-7)	Fenhexamid (126833-17-8)[12]
Log P (Kow)	3.51	Fenhexamid (126833-17-8)[10]
pKa	7.3	Fenhexamid (126833-17-8)[10]
Vapor Pressure	$3 \times 10^{-9}$ mm Hg (at 20°C, Extrapolated)	Fenhexamid (126833-17-8)[10]
Density	1.34 g/cm <sup>3</sup> (at 20°C)	Fenhexamid (126833-17-8)[10][11]
Purity	>95% (HPLC)	Fenhexamid-d10 (1246815-53-1)[1]
Storage Temperature	+4°C	Fenhexamid-d10 (1246815-53-1)[1]

## Experimental Protocols

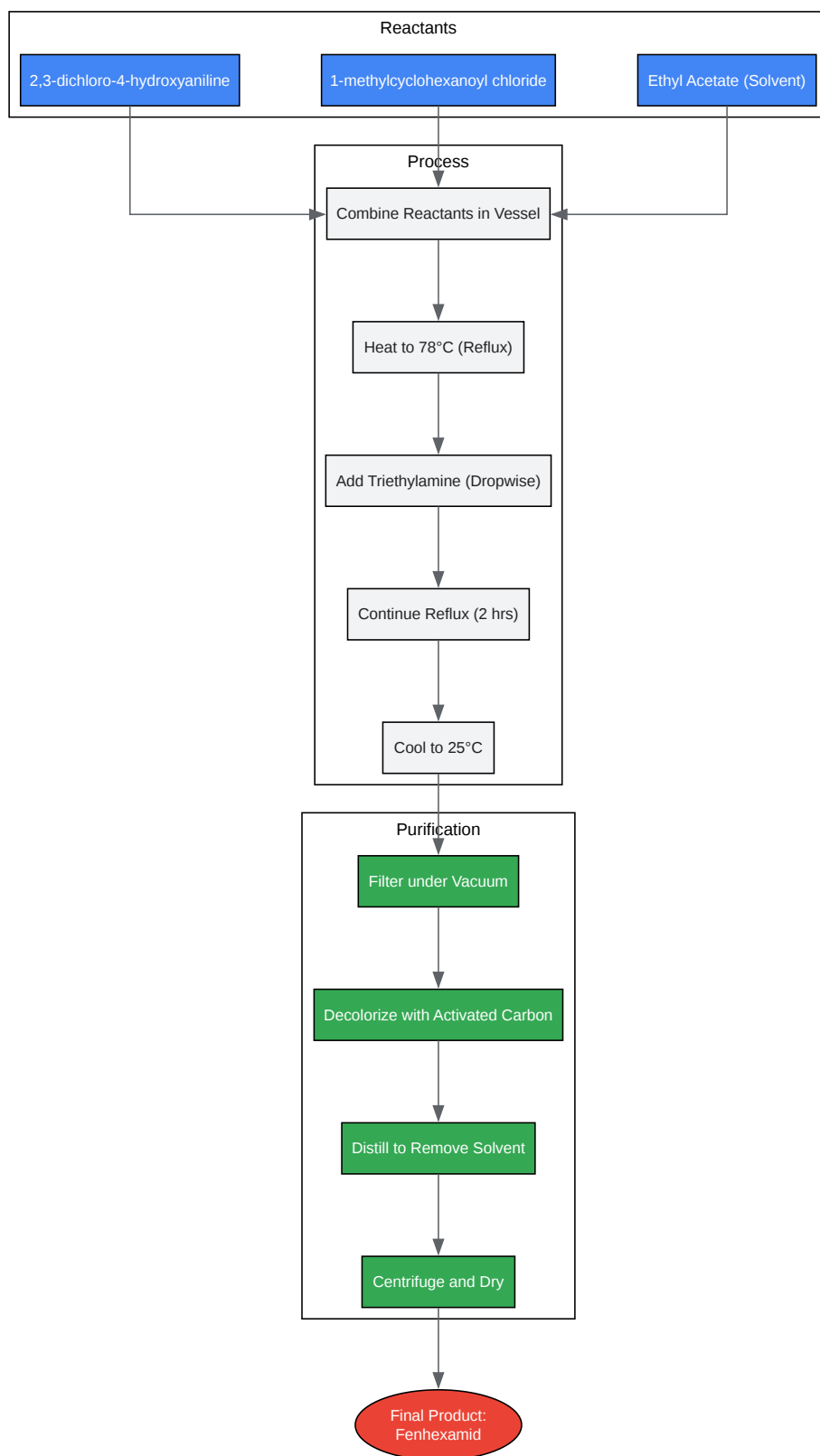
### Synthesis of Parent Compound (Fenhexamid)

The synthesis of Fenhexamid provides the foundational chemistry for producing its deuterated analog, which would involve using a deuterated starting material. The process involves the

formation of an amide bond.[13][14]

#### Methodology:

- Reaction Setup: Charge a reaction vessel with 2,3-dichloro-4-hydroxyaniline (120 kg), 1-methylcyclohexanoyl chloride (113 kg), and ethyl acetate (800 kg).[14]
- Reflux: Heat the mixture to 78°C to initiate a reflux reaction.[14]
- Neutralization: During the reflux, add triethylamine (72 kg) dropwise over approximately 0.7 hours. This neutralizes the hydrochloric acid formed during the reaction, facilitating the amide bond formation.[14]
- Reaction Completion: Continue the reflux at 78°C for an additional 2 hours to ensure the reaction goes to completion.[14]
- Isolation: Cool the reaction mixture to 25°C. Filter the solution under negative pressure to separate the product (in the mother liquor) from the triethylamine hydrochloride byproduct.[14]
- Purification:
  - Add activated carbon to the mother liquor and reflux for 1 hour for decolorization and impurity removal.[14]
  - Filter the solution again under vacuum.[14]
  - Add water (300 kg) and recover the ethyl acetate via atmospheric distillation.[14]
  - The resulting product, suspended in water, is centrifuged to obtain the crude Fenhexamid.[14]
- Drying: Dry the crude product at 80°C for 3 hours to yield the final Fenhexamid product.[14]



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Caption: Workflow for the chemical synthesis of Fenhexamid.

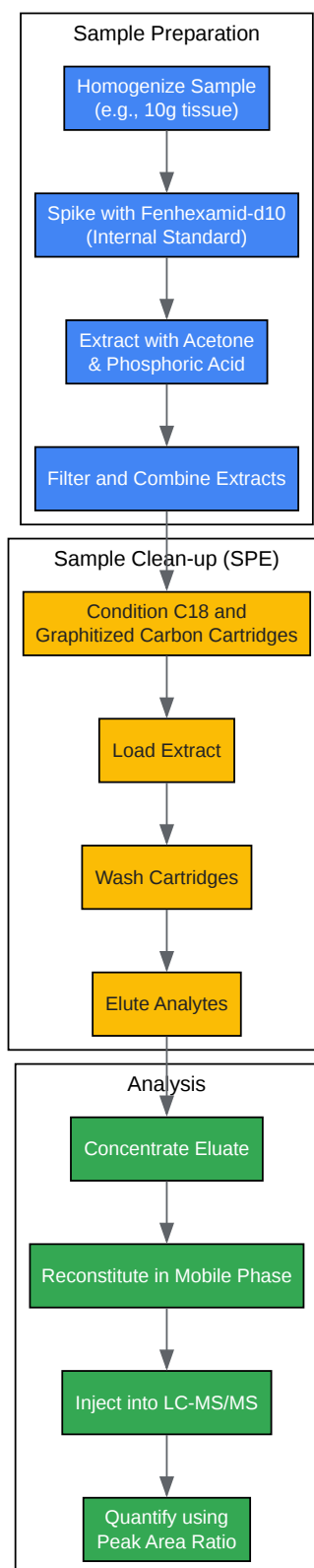
## Analytical Method for Residue Analysis

**Fenhexamid-d10** is ideally suited as an internal standard for the quantification of Fenhexamid in complex matrices like animal and fishery products. The following protocol is a representative method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).<sup>[15]</sup>

### Methodology:

- Sample Extraction:
  - Homogenize 10.0 g of the sample (e.g., muscle, liver) with 30 mL of 1.5 mol/L phosphoric acid.
  - Add 100 mL of acetone, homogenize further, and filter with suction.
  - Re-extract the residue with an additional 50 mL of acetone and filter again.
  - Combine the filtrates and adjust the final volume to 200 mL with acetone.
  - Spike the sample with a known concentration of **Fenhexamid-d10** internal standard at the beginning of this process.
- Clean-up (Solid Phase Extraction - SPE):
  - Condition an octadecylsilanized (C18) silica gel cartridge (1,000 mg) and a graphitized carbon black cartridge (500 mg) with acetonitrile and water.<sup>[15]</sup>
  - Load an aliquot of the extract onto the C18 cartridge.
  - Connect the graphitized carbon cartridge below the C18 cartridge.
  - Wash the cartridges with a formic acid-acetonitrile/water mixture to remove interferences.<sup>[15]</sup>
  - Separate the cartridges and elute the analyte and internal standard from the graphitized carbon cartridge using 1 vol% formic acid in acetonitrile.<sup>[15]</sup>
- Final Preparation & Analysis:

- Concentrate the eluate at <40°C to remove the solvent.[15]
- Reconstitute the residue in a known volume (e.g., 2 mL) of acetonitrile/water (1:1, v/v).[15]
- Inject the final solution into an LC-MS/MS system for analysis. Quantification is achieved by comparing the peak area ratio of Fenhexamid to that of **Fenhexamid-d10** against a calibration curve.



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Caption: Analytical workflow for Fenhexamid residue analysis.

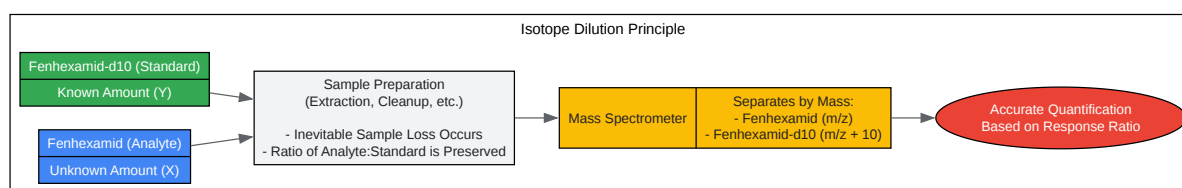


## Application in Quantitative Analysis

The critical value of **Fenhexamid-d10** lies in its application for isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its high precision and accuracy.

Principle:

- Addition: A known quantity of the isotopically labeled standard (**Fenhexamid-d10**) is added to the sample before any processing.
- Equilibration: The labeled standard equilibrates with the unlabeled analyte present in the sample.
- Co-extraction: Both the analyte and the standard experience identical chemical and physical losses during the entire analytical procedure (extraction, cleanup, derivatization).
- Detection: The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ( $m/z$ ) ratio.
- Quantification: The concentration of the native analyte is determined by the ratio of the instrument's response to the native analyte and the labeled internal standard. This ratio remains constant regardless of sample loss, leading to highly reliable results.



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Caption: Logic of Isotope Dilution Mass Spectrometry.

## Conclusion

**Fenhexamid-d10** serves as an indispensable tool for researchers requiring precise and accurate quantification of its parent fungicide. Its physicochemical properties closely mirror those of the native compound, ensuring it behaves identically during analytical processing. The stable isotopic label provides the necessary mass distinction for reliable detection, making it the internal standard of choice for robust analytical methods in environmental monitoring, food safety analysis, and pharmacokinetic studies.

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